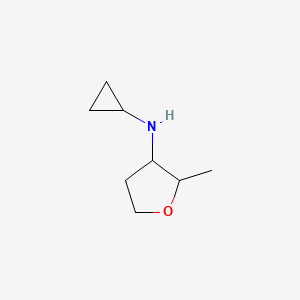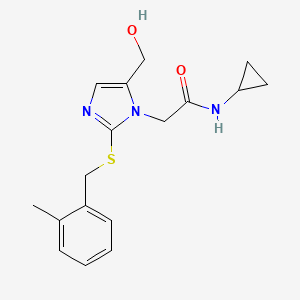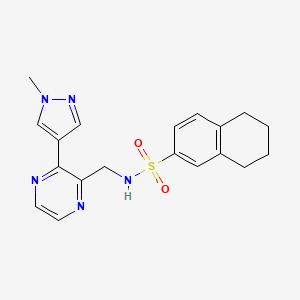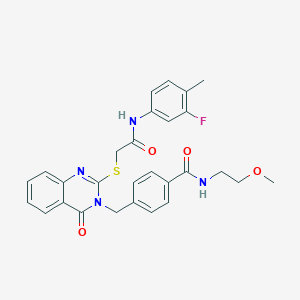
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C28H27FN4O4S and its molecular weight is 534.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Novel Compounds Synthesis
A variety of novel compounds, including quinazoline and triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds were designed to target a range of microorganisms, including bacteria and fungi, demonstrating good to moderate activities (Bektaş et al., 2007; Patel & Patel, 2010).
Antimicrobial and Anticonvulsant Activities
Specific derivatives have shown promising antimicrobial and anticonvulsant activities, suggesting a dual therapeutic potential for certain health conditions (Rajasekaran et al., 2013).
EGFR Inhibitors with Antiproliferative Activities
Certain quinazolinone derivatives have been identified as potent epidermal growth factor receptor (EGFR) inhibitors, exhibiting significant antiproliferative activities against various tumor cells. This indicates their potential application in cancer therapy (Zhang et al., 2021).
Potential Antimicrobial Agents
Hybrid Molecules for Anti-Inflammatory and Analgesic Agents
Research into combining benzodifuranyl and thiazolopyrimidines derived from natural compounds has led to the development of agents with significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings highlight the therapeutic potential of these hybrid molecules in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antibacterial Agents with Novel Mechanisms
The search for novel antibacterial agents has led to the development of compounds with unique structures and potent activities against both Gram-positive and Gram-negative bacteria. This includes derivatives with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, providing insights into new antibacterial strategies (Kuramoto et al., 2003).
Diuretic and Antihypertensive Agents
The synthesis of N-substituted quinazolin-3-(4H)-yl derivatives has been explored for their diuretic and antihypertensive activities, revealing compounds with excellent activity profiles. This research underscores the potential of these derivatives in treating hypertension and related conditions (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O4S/c1-18-7-12-21(15-23(18)29)31-25(34)17-38-28-32-24-6-4-3-5-22(24)27(36)33(28)16-19-8-10-20(11-9-19)26(35)30-13-14-37-2/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLXJTLPAUYJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



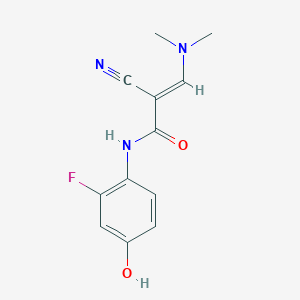
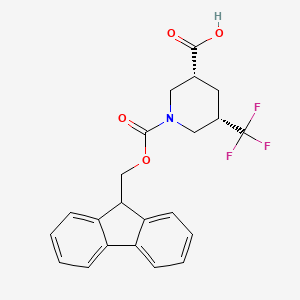
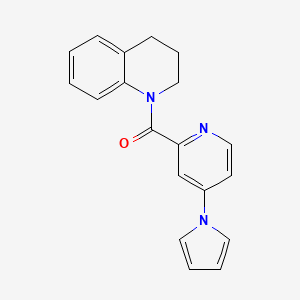
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2555044.png)
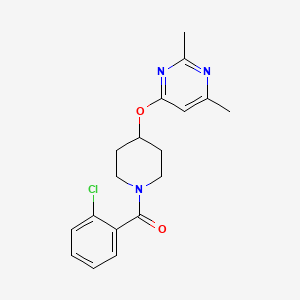
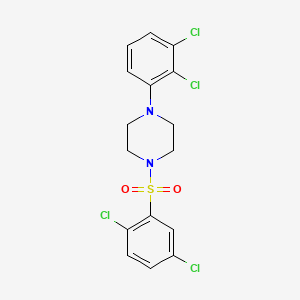
![1-(benzo[d]oxazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2555047.png)
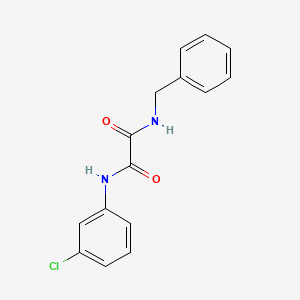
![5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2555049.png)
